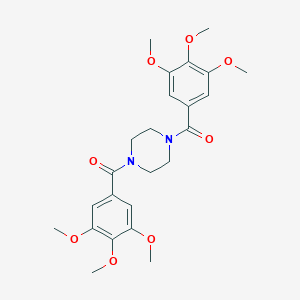
Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- is a chemical compound with the molecular formula C24H30N2O8 . It is also known by other names such as 1,4-Bis(3,4,5-trimethoxybenzoyl)piperazine .
Molecular Structure Analysis
The molecular structure of Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- consists of a six-membered ring containing two opposing nitrogen atoms . The molecular weight is 474.5 g/mol . The exact mass and monoisotopic mass are both 474.20021592 g/mol . The compound has a topological polar surface area of 96 Ų .Physical And Chemical Properties Analysis
Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- has a molecular weight of 474.5 g/mol . It has a XLogP3-AA value of 2.1, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 8 hydrogen bond acceptors . The compound has 8 rotatable bonds .Aplicaciones Científicas De Investigación
Antibacterial and Biofilm Inhibition Activities
Piperazine derivatives have been synthesized and tested for antibacterial and cytotoxic activities. Novel compounds were found to show significant antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans, with compound 5e demonstrating the best inhibitory activities. This compound also exhibited more effective biofilm inhibition activities than Ciprofloxacin against the same strains. Furthermore, it showed excellent inhibitory activities against the MurB enzyme, highlighting its potential in combating bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).
Chemical Synthesis and Structural Studies
The reactivity of piperazine derivatives with other chemical entities has been explored, revealing the potential for creating diverse compounds with varying functionalities. For instance, the reaction of piperazine-2,5-dione with 2-formylbenzoic acid has been studied, leading to the synthesis of novel compounds with defined structures. Such chemical reactions and the resulting products have implications for further research and application in medicinal chemistry and materials science (Baron, Rae, & Simmonds, 1982).
Antimigraine Drug Synthesis
Piperazine derivatives have also been employed in the synthesis of antimigraine drugs, showcasing their utility in pharmaceutical development. The efficient synthesis of Lomerizine, an antimigraine drug, from piperazine derivatives underscores the role of such compounds in facilitating the production of therapeutics (Narsaiah & Kumar, 2010).
Antifungal Activity
Investigations into the fungicidal activity of piperazine derivatives, such as 3-piperazine-bis(benzoxaborole) and its boronic acid analogue, have demonstrated significant inhibitory activity against filamentous fungi. The presence of the heterocyclic benzoxaborole system in these compounds was found to be crucial for their antifungal action, highlighting the potential of piperazine derivatives in developing new antifungal agents (Wieczorek et al., 2014).
Antibacterial and Antifungal Agents Synthesis
Piperazine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. Certain derivatives displayed significant activities against various bacterial and fungal strains, underscoring the potential of these compounds in addressing antimicrobial resistance and developing new therapeutic agents (Suryavanshi & Rathore, 2017).
Propiedades
IUPAC Name |
[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O8/c1-29-17-11-15(12-18(30-2)21(17)33-5)23(27)25-7-9-26(10-8-25)24(28)16-13-19(31-3)22(34-6)20(14-16)32-4/h11-14H,7-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMOCRIXTHPCBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147544 |
Source


|
| Record name | Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- | |
CAS RN |
1062-48-2 |
Source


|
| Record name | Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001062482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)
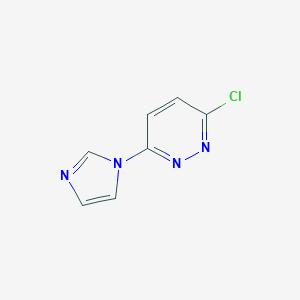
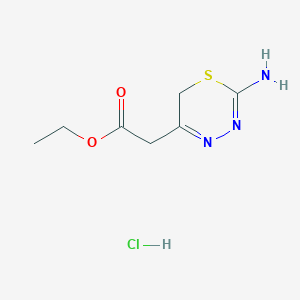
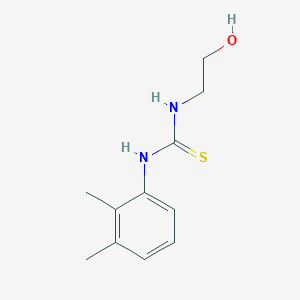

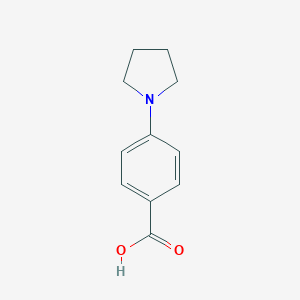
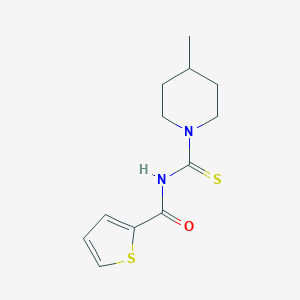
![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)
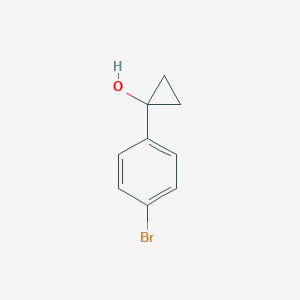
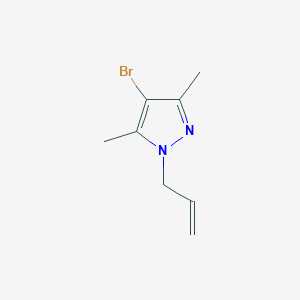
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)
![7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188288.png)
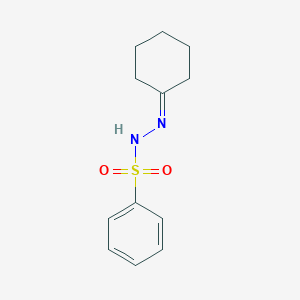
![Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B188290.png)